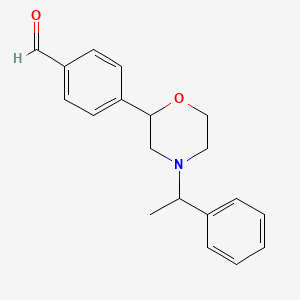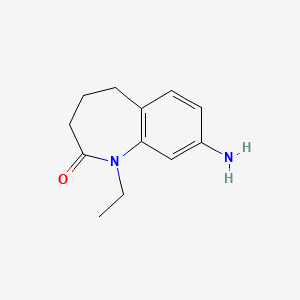
ethyl 2-(5-chloropyridin-3-yl)oxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloropyridin-3-yl)oxyacetate typically involves the reaction of 5-chloropyridine-3-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-chloropyridine-3-ol+ethyl bromoacetateK2CO3,DMFethyl 2-(5-chloropyridin-3-yl)oxyacetate
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Substituted pyridines.
Hydrolysis: 2-(5-chloropyridin-3-yl)oxyacetic acid.
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
科学的研究の応用
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with pyridine-based structures.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of ethyl 2-(5-chloropyridin-3-yl)oxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets.
類似化合物との比較
Similar Compounds
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate hydrochloride: An intermediate in the synthesis of anticoagulant drugs.
Ethyl 2-(6-chloropyridin-2-yl)acetate: Used in the synthesis of various organic compounds.
Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate: Similar structure but with an amino group instead of an oxy group.
Uniqueness
Ethyl 2-(5-chloropyridin-3-yl)oxyacetate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with biological targets. The presence of the ester group also provides versatility in chemical modifications, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
ethyl 2-(5-chloropyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C9H10ClNO3/c1-2-13-9(12)6-14-8-3-7(10)4-11-5-8/h3-5H,2,6H2,1H3 |
InChIキー |
FZCCJBRCMIVFLY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC(=CN=C1)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1H-benzo[d]imidazol-2-yl)-5-(piperazin-1-yl)pyrazin-2-amine](/img/structure/B8441581.png)





![[1,4']Bipiperidinyl-4'-ylmethanol](/img/structure/B8441624.png)


![5-ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B8441631.png)


![N-[4-(2-Chloro-ethyl)-2-methyl-phenyl]-acetamide](/img/structure/B8441674.png)

